2-[(Z)-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-methylquinazolin-4(3H)-one
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Overview
Description
2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves a multi-step process. One common method includes the reaction of 2-aminobenzamide with an aldehyde in the presence of a catalyst such as copper(II) immobilized on MCM-41@Serine . This reaction is carried out in ethanol at room temperature, resulting in the formation of the desired quinazolinone derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of neurotransmitters and thereby increasing their levels in the brain . This action is beneficial in the treatment of conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 3-METHYL-3,4-DIHYDROQUINAZOLIN-2(1H)-ONE
- 2-SUBSTITUTED-4(3H)-QUINAZOLINONE
- 3-ALKYL-2-(-1H-1,2,3-TRIAZOLYL)METHYL)THIO)-2,3-DIHYDROQUINAZOLIN-4(1H)-ONE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. The uniqueness of 2-{[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C25H19N3O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-methylquinazolin-4-one |
InChI |
InChI=1S/C25H19N3O2/c1-27-23(26-21-13-7-5-12-19(21)24(27)29)15-20-18-11-6-8-14-22(18)28(25(20)30)16-17-9-3-2-4-10-17/h2-15H,16H2,1H3/b20-15- |
InChI Key |
RZFKEINVYAAVQS-HKWRFOASSA-N |
Isomeric SMILES |
CN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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